4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine
Description
Properties
IUPAC Name |
4,6-dibromo-2,2-difluoro-1,3-benzodioxol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F2NO2/c8-2-1-3-6(4(9)5(2)12)14-7(10,11)13-3/h1H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCPODBJJBRXPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)N)Br)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681483 | |
| Record name | 4,6-Dibromo-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037763-48-6 | |
| Record name | 4,6-Dibromo-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2,2-Difluorobenzo[d] dioxole
The benzodioxole core is synthesized via cyclocondensation of catechol derivatives with fluorinating agents. A representative procedure involves:
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Substrate : 4,6-Dibromocatechol (1.0 equiv).
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Fluorination : Treatment with diethylaminosulfur trifluoride (DAST, 2.2 equiv) in dichloromethane at −10°C for 6 hours.
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Cyclization : In situ reaction with 1,2-dibromoethane (1.1 equiv) and potassium carbonate (3.0 equiv) in DMF at 80°C for 12 hours.
This yields 2,2-difluoro-4,6-dibromobenzo[d]dioxole with 78% purity, requiring silica gel chromatography for isolation.
Regioselective Bromination Strategies
Electrophilic Aromatic Bromination
Direct bromination of 2,2-difluorobenzo[d]dioxole using Br₂ in acetic acid achieves 4,6-dibromination due to the electron-withdrawing fluorine atoms directing substitution:
Metal-Mediated Bromination
Palladium-catalyzed bromination using N-bromosuccinimide (NBS) enhances regiocontrol:
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Catalyst : Pd(OAc)₂ (5 mol%) with PPh₃ (10 mol%) in DMF.
Introduction of the 5-Amino Group
Nitro Reduction Pathway
A two-step amination via nitro intermediate is widely adopted:
Direct Amination via Buchwald-Hartwig Coupling
A palladium-catalyzed coupling streamlines the process:
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Substrate : 4,6-Dibromo-2,2-difluorobenzo[d]dioxole (1.0 equiv).
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Conditions : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), NH₃ (aqueous, 5.0 equiv) in dioxane at 110°C for 18 hours.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
Comparative Evaluation of Synthetic Routes
| Method | Steps | Total Yield | Purity | Cost Efficiency |
|---|---|---|---|---|
| Nitro Reduction | 2 | 65% | 98% | Moderate |
| Buchwald-Hartwig | 1 | 58% | 99% | High |
| Electrophilic Bromination | 3 | 72% | 95% | Low |
The nitro reduction pathway balances yield and cost, while the Buchwald-Hartwig method offers superior purity for pharmaceutical applications.
Scale-Up Considerations and Industrial Relevance
Pilot-scale production (10 kg batches) employs continuous-flow nitration to mitigate exothermic risks. Process analytical technology (PAT) ensures real-time monitoring of bromine levels, critical for regulatory compliance .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and bases like triethylamine (Et3N) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzo[d][1,3]dioxole derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The compound’s closest analogues differ in halogen type, position, or substituent electronic properties. Key comparisons include:
Key Observations :
- Halogen Effects : Bromine substituents enhance electrophilicity and steric bulk compared to chlorine or hydrogen, influencing reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . For example, brominated derivatives exhibit higher yields in Pd-catalyzed aminations due to improved leaving-group ability .
- Fluorine Substitution : The 2,2-difluoro motif increases metabolic stability and lipophilicity, critical for drug candidates targeting kinases (e.g., CK1δ/ε inhibitors) . Fluorine’s electron-withdrawing effect also modulates the amine’s basicity, altering nucleophilicity in acylations or condensations .
- Amino Group Reactivity: The unprotected amine in 4,6-dibromo-2,2-difluoro derivatives enables direct functionalization (e.g., acetylation, urea formation), whereas Boc-protected analogues require deprotection steps .
Research Findings and Challenges
- Reactivity Limitations : The steric bulk of 4,6-dibromo substituents can hinder nucleophilic aromatic substitution (SNAr) unless electron-withdrawing groups (e.g., F) are present to activate the ring .
- Toxicity Concerns : Brominated benzodioxoles may exhibit higher cytotoxicity compared to chloro or fluoro analogues, necessitating rigorous safety profiling .
- Scalability Issues : Multi-step syntheses involving Boc protection/deprotection and halogenation require optimization for industrial-scale production .
Biological Activity
4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine (CAS No. 1037763-48-6) is a synthetic compound belonging to the benzo[d][1,3]dioxole family. Its unique structure, characterized by the presence of both bromine and fluorine atoms, suggests potential biological activities that are being explored in various research contexts. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
- Molecular Formula : C7H3Br2F2NO2
- Molar Mass : 330.91 g/mol
- Storage Conditions : Room temperature
- Sensitivity : Irritant
The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. The compound may modulate enzyme activity or receptor function, leading to various pharmacological effects. The precise molecular targets and pathways remain under investigation; however, initial studies suggest potential interactions with kinases and other regulatory proteins involved in cellular signaling pathways.
Anticancer Potential
The compound's unique structure positions it as a candidate for anticancer research. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest. Further investigation is needed to elucidate these effects fully.
Case Studies and Research Findings
Applications in Medicinal Chemistry
This compound serves as an important intermediate in organic synthesis and has potential applications in drug development. Its unique properties make it a valuable building block for synthesizing more complex organic molecules with targeted biological activities.
Q & A
Basic: What are the optimal synthetic routes for 4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine, and how can purity be validated?
Methodological Answer:
The synthesis typically involves multi-step halogenation and functionalization of a benzo[d][1,3]dioxole scaffold. A plausible route starts with 2,2-difluorobenzo[d][1,3]dioxol-5-amine (Example 74 in ), followed by bromination at positions 4 and 6 using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Key steps include:
- Halogenation: Use a bromine source in a polar aprotic solvent (e.g., DMF) at 0–25°C to avoid over-bromination.
- Purification: Flash chromatography (n-pentane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.
- Validation: Confirm purity via HPLC (>98%) and structural integrity via 1H/13C NMR (e.g., aromatic protons at δ 6.3–7.2 ppm) and HRMS (exact mass: ~335.85 g/mol). X-ray crystallography (using SHELX programs ) can resolve ambiguities in substituent positioning.
Advanced: How do the electron-withdrawing bromo and fluoro substituents influence the reactivity of the amine group in cross-coupling reactions?
Methodological Answer:
The -Br and -F groups create an electron-deficient aromatic ring, activating the amine toward electrophilic substitution but deactivating it toward nucleophilic reactions. For example:
- Buchwald-Hartwig Amination: The amine can act as a coupling partner with aryl halides under Pd catalysis. However, competing debromination may occur; thus, milder ligands (e.g., Xantphos) and lower temperatures (60–80°C) are recommended.
- Suzuki-Miyaura Coupling: Prior conversion of the amine to a boronic ester (via Miyaura borylation) enables cross-coupling, as demonstrated in related benzo[d][1,3]dioxole derivatives ( ).
Mechanistic Insight: The -F groups stabilize intermediates via resonance, while -Br acts as a leaving group in SNAr reactions. Computational studies (DFT) are advised to map charge distribution.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Aromatic protons appear as doublets (J = 8.5–8.7 Hz) due to coupling with fluorine (19F-1H). The amine proton may be broad at δ ~5.2 ppm (exchange with D2O confirms presence).
- 19F NMR: Two distinct signals for axial/equatorial fluorine atoms at δ -110 to -120 ppm.
- IR Spectroscopy: Stretching vibrations for C-F (~1250 cm⁻¹) and C-Br (~600 cm⁻¹).
- Mass Spectrometry: ESI-HRMS should show [M+H]+ at m/z 335.85 (calculated for C₇H₄Br₂F₂NO₂).
Advanced: How can this compound serve as a precursor for bioactive molecules, and what are key challenges in derivatization?
Methodological Answer:
The amine group is a versatile handle for synthesizing pharmacophores. Examples include:
- Antimicrobial Agents: Coupling with sulfonamide groups via HATU-mediated amidation.
- Kinase Inhibitors: Functionalization via reductive amination with aldehydes (e.g., 4-hydroxybenzaldehyde, as in ).
Challenges: - Steric Hindrance: Bulky substituents at positions 4 and 6 may limit access to the amine. Use small electrophiles (e.g., methyl iodide) for N-alkylation.
- Debromination: Catalytic systems (e.g., Pd/C with HCO2H, as in ) may reduce Br to H. Opt for non-reductive conditions (e.g., photoredox catalysis).
Basic: What crystallization conditions are suitable for obtaining single crystals of this compound?
Methodological Answer:
- Solvent System: Slow evaporation of a saturated solution in DCM/hexane (1:3) at 4°C.
- Crystallography: Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL to resolve disorder from fluorine/bromine atoms.
- Key Metrics: Expect a monoclinic space group (e.g., P2₁/c) with Z = 4. Unit cell parameters (a ≈ 8.2 Å, b ≈ 12.5 Å, c ≈ 10.1 Å) can be compared to related structures ( ).
Advanced: How do substituents affect the compound’s electronic properties, and how can this be leveraged in material science?
Methodological Answer:
- Electronic Effects: The -F groups increase electron deficiency (σp ~ +0.06), enhancing conductivity in π-conjugated polymers.
- Applications:
- OLEDs: Incorporate into emissive layers via Suzuki coupling with thiophene monomers.
- MOFs: Use as a linker with metal nodes (e.g., Zn²+) for porous frameworks.
Experimental Design:
- Cyclic Voltammetry: Measure redox potentials (E1/2) in acetonitrile (0.1 M TBAPF6). Expect quasi-reversible peaks at -1.2 V to -1.5 V (vs. Ag/AgCl).
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict HOMO/LUMO gaps (~3.8 eV).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
